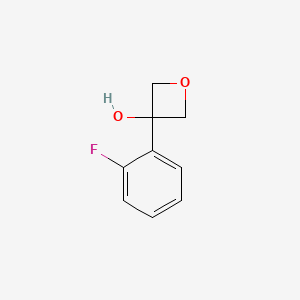

3-(2-Fluorophenyl)oxetan-3-ol

Description

Significance of Four-Membered Heterocycles in Contemporary Chemical Research

Four-membered heterocyclic rings, particularly oxetanes, have garnered significant attention in modern chemical research. acs.orgnih.govacs.org Their unique structural and electronic properties make them valuable components in the design of complex molecules with diverse applications. acs.orgeurjchem.com

Oxetanes are four-membered cyclic ethers that possess a strained ring system. mdpi.comillinois.edu This strain arises from the deviation of the bond angles within the ring from the ideal tetrahedral angle. beilstein-journals.org Unsubstituted oxetane (B1205548) has a nearly planar structure, though it exhibits a slight "puckering." illinois.edu The carbon-oxygen bond length in the oxetane ring is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å. acs.org This strained C-O-C bond angle makes the oxygen's lone pair of electrons more accessible, rendering oxetanes effective hydrogen-bond acceptors and Lewis bases. acs.orgmdpi.com

The inherent ring strain in oxetanes, with a strain energy of about 25.5 kcal/mol, is a defining feature that influences their reactivity. beilstein-journals.org This strain makes them susceptible to ring-opening reactions under certain conditions, a property that can be harnessed in synthetic chemistry. beilstein-journals.orgsmolecule.com The introduction of substituents on the oxetane ring can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.orgmdpi.com This conformational flexibility can be used to "lock" the structure of a larger molecule or to influence the basicity of nearby functional groups. acs.orgacs.org

Strategic Incorporation of Fluorine in Organic Molecules

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. youtube.comtandfonline.comencyclopedia.pub

Fluorine is the most electronegative element, and its incorporation can significantly alter a molecule's electron distribution. tandfonline.comencyclopedia.pub This can affect properties such as pKa, dipole moment, and chemical reactivity. tandfonline.comencyclopedia.pub The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. encyclopedia.pubnih.gov Furthermore, fluorine substitution can increase a compound's lipophilicity, which can improve its ability to permeate biological membranes. tandfonline.comnih.gov The context-dependent nature of fluorination allows for a dual effect on molecular polarity, capable of increasing both the hydrophobic surface and the polarity of nearby moieties. nih.govacs.org

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and are used as starting materials in the synthesis of more complex fluorinated molecules. youtube.comalfa-chemistry.com These building blocks provide an efficient way to introduce fluorine into a target structure without the need for harsh fluorinating reagents in the later stages of a synthesis. alfa-chemistry.com The use of fluorinated building blocks is widespread in the development of pharmaceuticals, agrochemicals, and advanced materials due to their ability to impart desirable properties such as enhanced stability and bioavailability. youtube.comalfa-chemistry.comalfa-chemistry.com

Overview of 3-(2-Fluorophenyl)oxetan-3-ol within the Context of Advanced Organic Synthesis and Scaffold Design

The compound 3-(2-Fluorophenyl)oxetan-3-ol is a prime example of a molecule that combines the unique features of both oxetanes and fluorinated compounds. It possesses the strained four-membered ether ring characteristic of oxetanes, along with a fluorine atom on an attached phenyl group. This specific combination makes it a valuable building block in advanced organic synthesis and scaffold design. The oxetane moiety can act as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups, potentially improving a molecule's pharmacological properties. nih.govsmolecule.com The fluorophenyl group introduces the benefits of fluorination, such as enhanced metabolic stability and altered electronic properties. The synthesis of this compound can be achieved through methods like intramolecular cyclization. smolecule.com Its reactivity includes oxidation and ring-opening reactions, allowing for further functionalization. smolecule.com

Rationale for Research Focus on This Specific Oxetane Derivative

The focus on 3-(2-fluorophenyl)oxetan-3-ol stems from its potential as a versatile building block in the synthesis of more complex molecules. smolecule.com The presence of the 2-fluorophenyl group, the oxetane ring, and the tertiary alcohol functionality offers multiple points for chemical modification. The fluorophenyl moiety can participate in aromatic substitution reactions, while the oxetane ring can undergo ring-opening reactions to introduce new functionalities. smolecule.com The tertiary alcohol can be a site for etherification or other substitutions.

Research into 3-aryloxetan-3-ols, a class to which this compound belongs, has shown their utility in synthesizing a variety of heterocyclic structures. For instance, they can be activated to form carbocations, which then react with nucleophiles. rsc.org Brønsted acid catalysis can be used to promote reactions with alcohols to form ethers while keeping the oxetane ring intact. rsc.org This reactivity makes 3-(2-Fluorophenyl)oxetan-3-ol a valuable precursor for creating diverse molecular libraries for drug discovery and materials science.

Current Gaps in Understanding Pertaining to Its Reactivity and Utility

While the general reactivity of oxetanes and fluorinated aromatics is well-documented, the specific interplay of these functionalities within 3-(2-fluorophenyl)oxetan-3-ol presents areas for further exploration. The precise influence of the ortho-fluoro substituent on the reactivity of the oxetane ring and the tertiary alcohol is not fully elucidated. For example, the electron-withdrawing nature of the fluorine atom could affect the stability of a potential carbocation intermediate formed at the 3-position of the oxetane ring, thereby influencing the pathways of ring-opening reactions. acs.org

Furthermore, while the potential applications in medicinal chemistry are significant, the full scope of its utility is still being uncovered. smolecule.com There is a need for more extensive studies to understand how the incorporation of the 3-(2-fluorophenyl)oxetan-3-ol motif into larger molecules affects their biological activity, pharmacokinetic profiles, and target engagement. The development of new synthetic methodologies that are highly selective and efficient for the derivatization of this compound remains an active area of research. Investigating its use in asymmetric catalysis and the synthesis of chiral molecules is another promising avenue for future work.

Interactive Data Tables

Table 1: Chemical Properties of 3-(2-Fluorophenyl)oxetan-3-ol

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | smolecule.com |

| Molecular Weight | 168.16 g/mol | smolecule.com |

| Appearance | Colorless oil | rsc.org |

Table 2: Related Oxetane Compounds and Their Applications

| Compound | Application/Significance | Source |

| 3-Amino-oxetane | Widely used building block in medicinal chemistry. | acs.org |

| Oxetan-3-one | Precursor for various oxetane derivatives. | atlantis-press.comacs.org |

| 3,3-Disubstituted oxetanes | Act as surrogates for gem-dimethyl and carbonyl groups. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

3-(2-fluorophenyl)oxetan-3-ol |

InChI |

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9(11)5-12-6-9/h1-4,11H,5-6H2 |

InChI Key |

SVANUGUWQZKFOH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=CC=C2F)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Fluorophenyl Oxetan 3 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(2-Fluorophenyl)oxetan-3-ol, two primary disconnection strategies are considered.

The most intuitive disconnection is the carbon-carbon bond between the oxetane (B1205548) ring and the 2-fluorophenyl group (Figure 1, Path A). This leads to an oxetan-3-one synthon and a 2-fluorophenyl anion equivalent, such as a Grignard or organolithium reagent. This approach is attractive due to the commercial availability of oxetan-3-one and various 2-fluorophenyl organometallic precursors.

A second approach involves disconnecting one of the carbon-oxygen bonds of the oxetane ring (Figure 1, Path B). This retrosynthetic step suggests a precursor that is a substituted propane-1,3-diol derivative, where one hydroxyl group and a leaving group are positioned to facilitate an intramolecular Williamson ether synthesis. This strategy requires the synthesis of a more complex acyclic precursor but offers flexibility in introducing the aryl substituent early in the synthetic sequence.

Direct and Stepwise Synthetic Routes to the Oxetane Core

The construction of the oxetane ring is a critical step in the synthesis of 3-(2-Fluorophenyl)oxetan-3-ol. Both intramolecular cyclization and direct alkylation of a pre-formed oxetane core are viable methods.

Intramolecular Cyclization Approaches to Oxetan-3-ol (B104164)

The formation of the strained four-membered oxetane ring via intramolecular cyclization presents a synthetic challenge due to unfavorable kinetics compared to the formation of three, five, or six-membered rings. acs.org However, several effective strategies have been developed.

Anion-promoted ring closure, a variant of the Williamson ether synthesis, is a common method for forming oxetane rings. acs.org This approach typically involves a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position. Treatment with a base generates an alkoxide that undergoes an intramolecular nucleophilic substitution to form the oxetane ring. For instance, the synthesis of oxetan-3-ol itself has been achieved from epoxy chloropropane, which is converted to a protected 1-chloro-2,3-propanediol derivative. atlantis-press.comresearchgate.net Subsequent hydrolysis and intramolecular cyclization under basic conditions yield the desired oxetane. atlantis-press.comresearchgate.net A similar strategy could be envisioned for 3-(2-Fluorophenyl)oxetan-3-ol, starting from a suitably substituted 1,3-diol precursor.

The intramolecular opening of epoxides is another powerful method. acs.orgcore.ac.uk For example, treating allyl glycidyl (B131873) ethers with a strong base can lead to the formation of oxetane rings, although the regioselectivity can be an issue, with the potential for forming larger rings. acs.org

Palladium-catalyzed reactions have emerged as a versatile tool for the synthesis of heterocycles, including oxetanes. rsc.orgrsc.org These methods often involve the cyclization of unsaturated alcohols. For example, palladium catalysts can facilitate the cyclization of haloalkynes with alkenyl alcohols to produce functionalized oxetanes. rsc.orgrsc.org While not a direct route to 3-(2-Fluorophenyl)oxetan-3-ol, these methods highlight the potential of transition metal catalysis in constructing the oxetane core. Another palladium-catalyzed approach involves a cyclization-cross coupling cascade to synthesize spirocyclic oxetanes. whiterose.ac.uk

The mechanism of anion-promoted ring closure is a classic SN2 reaction. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile, attacking the carbon bearing the leaving group to form the cyclic ether. The stereochemistry at the carbon bearing the leaving group is inverted during this process.

In palladium-catalyzed cyclizations, the mechanism is more complex and can vary depending on the specific reaction. Often, the process involves the formation of a π-allyl palladium intermediate from a vinylic substrate. acs.org Subsequent intramolecular attack by a hydroxyl group leads to the formation of the oxetane ring.

Construction of 3-(2-Fluorophenyl)oxetan-3-ol via Alkylation of Oxetan-3-one Derivatives

A highly convergent and widely used method for the synthesis of 3-aryl-oxetan-3-ols is the addition of an organometallic reagent to oxetan-3-one. nih.govnih.gov This approach directly installs the desired aryl group at the 3-position of the oxetane ring.

The reaction typically involves the use of a Grignard reagent, such as 2-fluorophenylmagnesium bromide, or an organolithium reagent. These nucleophiles add to the carbonyl group of oxetan-3-one to form the tertiary alcohol, 3-(2-Fluorophenyl)oxetan-3-ol. rsc.org It is crucial to perform this reaction at low temperatures to minimize side reactions, such as the ring-opening of the strained oxetane.

This method's efficiency is demonstrated in the synthesis of various 3-aryl-oxetan-3-ols, which are precursors to other functionalized oxetanes. nih.gov The scalability of this approach has also been explored, making it suitable for larger-scale production.

| Starting Material | Reagent | Product | Key Features | Reference(s) |

| Oxetan-3-one | 2-Fluorophenylmagnesium bromide | 3-(2-Fluorophenyl)oxetan-3-ol | Direct arylation, convergent synthesis. | rsc.org |

| Epoxy chloropropane | 1. Acetic acid, FeCl3; 2. Ethyl vinyl ether, p-TsOH; 3. NaOH; 4. Acid | Oxetan-3-ol | Multi-step synthesis via a halohydrin intermediate. | atlantis-press.comresearchgate.net |

| 3-Aryloxetan-3-ols | Phenols, Lewis Acid | 3,3-Diaryloxetanes | Friedel-Crafts type reaction. | nih.gov |

Organometallic Reagent Mediated Additions (e.g., Lithiation, Grignard Reactions)

A prevalent and effective method for the synthesis of 3-(2-fluorophenyl)oxetan-3-ol involves the addition of an organometallic reagent derived from 2-fluorobromobenzene to oxetan-3-one. thieme-connect.dedoi.org This approach leverages the nucleophilic character of the organometallic species to attack the electrophilic carbonyl carbon of the oxetane ketone.

Lithiation: The process typically begins with a halogen-lithium exchange reaction. 2-Fluorobromobenzene is treated with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This generates the highly reactive 2-fluorophenyllithium reagent in situ. Subsequent addition of oxetan-3-one to this solution results in the nucleophilic attack of the 2-fluorophenyl anion on the carbonyl carbon of oxetan-3-one, forming a lithium alkoxide intermediate. Aqueous workup then protonates the alkoxide to yield the final product, 3-(2-fluorophenyl)oxetan-3-ol. acs.org This method has been shown to be broadly applicable for the synthesis of various 3-aryloxetan-3-ols. acs.org

Grignard Reactions: An alternative, yet similar, approach utilizes a Grignard reagent. 2-Fluorophenylmagnesium bromide can be prepared by reacting 2-fluorobromobenzene with magnesium turnings in a suitable ether solvent like THF or diethyl ether. The resulting Grignard reagent is then reacted with oxetan-3-one. rsc.orgrsc.org The mechanism involves the nucleophilic addition of the 2-fluorophenyl group from the Grignard reagent to the carbonyl carbon of oxetan-3-one. youtube.commmcmodinagar.ac.in Subsequent hydrolysis of the magnesium alkoxide intermediate affords 3-(2-fluorophenyl)oxetan-3-ol. While effective, Grignard reactions with oxetan-3-one can sometimes be slow and may lead to rearrangement byproducts under the reaction conditions. rsc.orgaskfilo.com

Table 1: Comparison of Organometallic Addition Methods

| Feature | Lithiation | Grignard Reaction |

| Reagent | 2-Fluorophenyllithium | 2-Fluorophenylmagnesium bromide |

| Precursor | 2-Fluorobromobenzene | 2-Fluorobromobenzene |

| Base/Metal | n-BuLi or t-BuLi | Magnesium (Mg) |

| Reaction Conditions | Low temperature (-78 °C) | Room temperature or gentle heating |

| Advantages | Generally high yields, clean reactions | Milder conditions, commercially available reagents |

| Disadvantages | Requires cryogenic temperatures, strong bases | Can be slower, potential for side reactions/rearrangements rsc.org |

Stereo- and Regioselective Considerations in Carbonyl Additions

The addition of organometallic reagents to unsymmetrically substituted oxetan-3-ones can introduce complexities related to stereoselectivity and regioselectivity. However, in the synthesis of 3-(2-fluorophenyl)oxetan-3-ol from the unsubstituted oxetan-3-one, the primary concern is regioselectivity of the nucleophilic attack.

The reaction is highly regioselective for addition to the carbonyl carbon (C3) of the oxetane ring. kuleuven.be The significant difference in electrophilicity between the carbonyl carbon and the other ring carbons directs the nucleophilic attack of the 2-fluorophenyl anion or Grignard reagent exclusively to the carbonyl group.

Stereoselectivity becomes a factor when the oxetane ring or the nucleophile contains pre-existing chiral centers. For the synthesis of the achiral 3-(2-fluorophenyl)oxetan-3-ol from achiral starting materials, this is not a primary consideration. However, in related syntheses, the stereochemical outcome of additions to chiral oxetanones can be influenced by steric hindrance and the directing effects of existing substituents. nih.govnih.gov

Novel Catalytic Transformations for Fluorinated Oxetane Synthesis

Recent advancements in catalysis have opened new avenues for the synthesis of fluorinated oxetanes, offering alternatives to traditional organometallic additions. These methods often provide access to novel structural motifs and can proceed under milder conditions.

Transition-Metal-Catalyzed Approaches (e.g., Ruthenium-catalyzed Oxidative Alkynylation)

While not a direct synthesis of 3-(2-fluorophenyl)oxetan-3-ol, ruthenium-catalyzed oxidative alkynylation represents a powerful method for creating functionalized oxetanes that could serve as precursors. nih.govacs.orgresearchgate.netresearchgate.net This process typically involves the coupling of an oxetane-containing alcohol with a terminal alkyne in the presence of a ruthenium catalyst. nih.govacs.org The resulting α,β-acetylenic ketones can then be further elaborated. For instance, a 3-hydroxy-3-ethynyloxetane could potentially be hydrogenated and functionalized to introduce the 2-fluorophenyl group, although this would constitute a multi-step process. The primary advantage of this methodology is the ability to construct complex molecular scaffolds under catalytic conditions. nih.gov

Photoredox-Catalyzed Pathways

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of C-F bonds and the synthesis of fluorinated heterocycles under mild conditions. mdpi.comnih.gov While a direct photoredox synthesis of 3-(2-fluorophenyl)oxetan-3-ol has not been explicitly reported, related transformations suggest its feasibility. For example, photoredox-catalyzed C-H fluorination of arenes has been demonstrated, which could potentially be applied to a pre-formed 3-phenyloxetan-3-ol. mdpi.com Additionally, photoredox-mediated Paternò-Büchi reactions can be used to construct oxetane rings, and this strategy could potentially be adapted for the synthesis of fluorinated derivatives. researchgate.netchemrxiv.org These methods often exhibit high functional group tolerance, a significant advantage in complex molecule synthesis. nih.gov

Epoxide Ring Expansion Strategies

The ring expansion of epoxides offers another strategic approach to oxetane synthesis. acs.orgbeilstein-journals.org This method involves the reaction of an epoxide with a suitable one-carbon nucleophile, which leads to the formation of the four-membered oxetane ring. A particularly relevant development is the copper-catalyzed insertion of a difluorocarbene species into epoxide rings to generate α,α-difluoro-oxetanes. researchgate.netmendelchemicals.comacs.orgnus.edu.sgsciencedaily.comnus.edu.sg While this specific reaction yields a difluorinated product, the underlying principle of catalytic ring expansion could potentially be adapted to synthesize other fluorinated oxetanes. For instance, a 2-(2-fluorophenyl)oxirane (B2908619) could be a potential starting material for a targeted ring expansion to form the desired oxetane. The key challenge lies in controlling the regioselectivity of the ring expansion.

Table 2: Overview of Novel Catalytic Strategies

| Method | Catalyst/Conditions | Precursors | Potential for 3-(2-Fluorophenyl)oxetan-3-ol Synthesis |

| Ruthenium-catalyzed Oxidative Alkynylation | Ruthenium catalyst, oxidant nih.govacs.org | Oxetane-containing alcohol, terminal alkyne nih.govacs.org | Indirect; requires further functionalization |

| Photoredox Catalysis | Photocatalyst, light source mdpi.com | Aryl precursors, fluorine source mdpi.com | Potential for late-stage C-H fluorination or cycloaddition |

| Epoxide Ring Expansion | Copper catalyst, difluorocarbene source researchgate.netmendelchemicals.comacs.org | Epoxide, carbene precursor researchgate.netmendelchemicals.comacs.org | Indirect; would require a custom epoxide precursor and modified conditions |

Isolation and Purification Techniques in the Synthesis of 3-(2-Fluorophenyl)oxetan-3-ol

Following the synthesis of 3-(2-fluorophenyl)oxetan-3-ol, regardless of the chosen method, the crude product must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are typically employed for this purpose.

The reaction mixture is usually first subjected to an aqueous workup to quench any reactive species and separate the organic product from water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and water or an aqueous solution (e.g., saturated ammonium (B1175870) chloride for quenching organolithium reactions). The organic layer, containing the desired product, is then separated, dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

Purification of the crude 3-(2-fluorophenyl)oxetan-3-ol is most commonly achieved by column chromatography on silica (B1680970) gel. nih.govmdpi.com A suitable eluent system, typically a mixture of a nonpolar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate, is used to separate the product from impurities based on their differential polarity. The polarity of the eluent is optimized to achieve good separation. The fractions containing the pure product are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated to afford the purified 3-(2-fluorophenyl)oxetan-3-ol, often as a solid or oil. mdpi.com

Chemical Reactivity and Transformations of 3 2 Fluorophenyl Oxetan 3 Ol

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The high ring strain and the polarization of the C-O bonds in the oxetane ring are key factors governing its reactivity, facilitating ring-opening reactions. beilstein-journals.org These transformations can be initiated by nucleophiles, electrophiles (acid catalysis), or radical species, leading to the formation of highly functionalized acyclic compounds.

Direct ring-opening of the oxetane ring by nucleophiles requires potent reagents due to the lower ring strain compared to epoxides. youtube.com The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the oxetane ring, leading to the cleavage of a C-O bond. In the case of 3-substituted oxetan-3-ols, this attack generally occurs at the less sterically hindered carbon atom. However, due to the presence of the tertiary alcohol, the 3,3-disubstituted oxetane system in 3-(2-Fluorophenyl)oxetan-3-ol exhibits considerable stability towards external nucleophiles under neutral or basic conditions. nih.gov Activation of the oxetane is often necessary to facilitate ring-opening with a broader range of nucleophiles.

Electrophilic activation, typically involving Brønsted or Lewis acids, is a common strategy to promote the ring-opening of oxetanes. beilstein-journals.orgresearchgate.net The acid coordinates to the oxygen atom of the oxetane, enhancing the electrophilicity of the ring carbons and making it more susceptible to nucleophilic attack.

Under acidic conditions, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles. nih.gov The reaction is initiated by the formation of a stabilized tertiary carbocation at the C3 position upon dehydration of the alcohol. This is followed by nucleophilic attack on the oxetane ring. For instance, Brønsted acids like triflimide (Tf₂NH) can catalyze the reaction of 3-aryloxetan-3-ols with 1,2-diols to form 1,4-dioxanes. nih.gov The process involves activation of the oxetanol to form an oxetane carbocation, which reacts with the diol, followed by an intramolecular ring-opening of the oxetane by the second hydroxyl group of the diol. nih.gov

Lewis superacids, such as tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃ and tris(pentafluorophenyl)alane Al(C₆F₅)₃, are highly effective catalysts for the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.catresearchgate.net This transformation proceeds through a ring-opening mechanism initiated by the Lewis acid, forming a zwitterionic intermediate that rearranges to the final product. uab.cat While this specific reaction has been detailed for 2,2-disubstituted oxetanes, the principle of Lewis acid-promoted ring-opening is broadly applicable.

Table 1: Representative Lewis Acid-Catalyzed Isomerization of Aryl Oxetanes This table presents data for analogous 2-aryl-2-methyloxetanes to illustrate the typical efficiency of Lewis superacid catalysis.

| Entry | Aryl Group | Lewis Acid (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Phenyl | B(C₆F₅)₃ (5) | 3-Phenylbut-3-en-1-ol | 90 | uab.cat |

| 2 | 4-Methoxyphenyl | B(C₆F₅)₃ (5) | 3-(4-Methoxyphenyl)but-3-en-1-ol | 85 | uab.cat |

| 3 | Phenyl | Al(C₆F₅)₃ (1) | 3-Phenylbut-3-en-1-ol | 76 | researchgate.net |

| 4 | 4-Methoxyphenyl | Al(C₆F₅)₃ (1) | 3-(4-Methoxyphenyl)but-3-en-1-ol | 82 | researchgate.net |

The application of oxetanes as precursors for radical species has been a more recent area of investigation. researchgate.netchemrxiv.org A notable strategy involves a cobalt-catalyzed process that enables access to various modes of radical reactivity via oxetane ring-opening. researchgate.netchemrxiv.org This method utilizes vitamin B12 to form an alkylated Co-complex intermediate with the oxetane. Homolytic cleavage of the resulting Co-C bond generates a C-centered alkyl radical. This radical can then participate in various reactions, such as Giese additions to electron-deficient olefins. researchgate.net The reactivity in these processes is influenced by substituents on the phenyl ring, with both electron-donating and electron-withdrawing groups being well-tolerated. researchgate.net

The proposed mechanism involves the initial formation of a bromohydrin from the oxetane, which then reacts with a Co(I) species to form the key alkylated cobalt complex. researchgate.net Light-induced homolysis of the Co-C bond generates the alkyl radical, which is then trapped by a suitable radical acceptor. researchgate.net

Table 2: Radical Giese-Type Addition with 3-Phenyl-Substituted Oxetanes This table shows representative yields for the reaction of various 3-substituted oxetanes with an electron-deficient olefin, illustrating the scope of the radical-mediated process.

| Entry | 3-Substituent | Product Yield (%) | Reference |

|---|---|---|---|

| 1 | Phenyl | 55 | researchgate.net |

| 2 | 4-Fluorophenyl | 53 | researchgate.net |

| 3 | 4-Chlorophenyl | 43 | researchgate.net |

| 4 | N-Oxetanyl Indole | 56 | researchgate.net |

Functional Group Interconversions of the Hydroxyl Group

The tertiary hydroxyl group of 3-(2-Fluorophenyl)oxetan-3-ol is a key site for synthetic modifications, allowing for the introduction of various functional groups through well-established chemical transformations.

The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate catalytic conditions (e.g., acid catalysis or base mediation) to form the corresponding esters. These reactions are standard transformations for tertiary alcohols.

Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgbyjus.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.com The resulting nucleophilic alkoxide then displaces a leaving group from an alkyl halide in an SN2 reaction to form the desired ether. masterorganicchemistry.combyjus.com Given that 3-(2-Fluorophenyl)oxetan-3-ol is a tertiary alcohol, the formation of the alkoxide is straightforward. The subsequent SN2 reaction works best with unhindered primary or methyl halides to avoid competing elimination reactions. libretexts.orgyoutube.com

Oxidation of the tertiary hydroxyl group in 3-(2-Fluorophenyl)oxetan-3-ol is not possible without cleavage of a carbon-carbon bond, as the carbinol carbon does not bear a hydrogen atom. However, the analogous secondary alcohol, oxetan-3-ol (B104164), can be oxidized to the corresponding ketone, oxetan-3-one. beilstein-journals.orgthieme-connect.de This transformation is a key step in the synthesis of many functionalized oxetanes. acs.org Common oxidizing agents for converting secondary alcohols to ketones include reagents based on chromium (e.g., Jones reagent, PDC), dimethyl sulfoxide (B87167) (e.g., Swern oxidation), or hypervalent iodine compounds (e.g., Dess-Martin periodinane). organic-chemistry.orglibretexts.orgquizlet.com The choice of reagent depends on the desired reaction conditions and the tolerance of other functional groups within the molecule. For instance, a practical, scalable synthesis of 3-oxetanone (B52913) involves the oxidation of 3-oxetanol using DMSO and P₂O₅. thieme-connect.de

Table 3: Common Reagents for the Oxidation of Secondary Alcohols to Ketones This table provides a general overview of reagents applicable to the oxidation of secondary alcohols, such as a hypothetical precursor to a ketonic derivative of the title compound.

| Reagent System | Name of Oxidation | Typical Conditions | Reference |

|---|---|---|---|

| CrO₃, H₂SO₄, acetone | Jones Oxidation | Acetone, 0 °C to rt | quizlet.com |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C | organic-chemistry.org |

| Dess-Martin Periodinane | Dess-Martin Oxidation | CH₂Cl₂, rt | quizlet.com |

| Pyridinium Dichromate (PDC) | PDC Oxidation | CH₂Cl₂, rt | quizlet.com |

Conversion to Halides and Other Leaving Groups

The tertiary hydroxyl group in 3-(2-fluorophenyl)oxetan-3-ol is a poor leaving group and must be converted into a more suitable one for nucleophilic substitution reactions. libretexts.orgchemistrysteps.com Standard reagents used for transforming primary and secondary alcohols into alkyl halides, such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃), can also be applied, although the mechanisms may differ for a tertiary center. libretexts.orgchemistrysteps.com

Conversion to Alkyl Chlorides: Treatment of 3-(2-fluorophenyl)oxetan-3-ol with thionyl chloride (SOCl₂) is a common method for synthesizing the corresponding 3-chloro-3-(2-fluorophenyl)oxetane. The reaction mechanism involves the alcohol's oxygen atom attacking the electrophilic sulfur of SOCl₂, which converts the hydroxyl into a chlorosulfite group, a much better leaving group. chemistrysteps.comucalgary.ca For tertiary alcohols, the reaction can proceed through different pathways depending on the conditions. In the absence of a base like pyridine (B92270), the reaction may follow an SNi (nucleophilic substitution internal) mechanism, where the chlorosulfite leaving group departs to form an intimate ion pair, and the chloride attacks from the same face, leading to retention of configuration. libretexts.orgmasterorganicchemistry.com When pyridine is added, it can intercept the chlorosulfite intermediate, leading to a clean SN2 reaction with inversion of stereochemistry, although this is more relevant for chiral secondary alcohols. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Conversion to Other Halides and Sulfonates: Similarly, phosphorus halides like PBr₃ can be used to convert the alcohol to the corresponding bromide. chemistrysteps.com These reagents are particularly effective for primary and secondary alcohols via an SN2 mechanism. youtube.com For the tertiary alcohol in 3-(2-fluorophenyl)oxetan-3-ol, the reaction would likely involve the formation of a good leaving group followed by dissociation to a carbocation and subsequent attack by the bromide ion.

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. chemistrysteps.comlibretexts.org These sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles.

| Target Leaving Group | Reagent | Typical Byproducts |

|---|---|---|

| Chloride (-Cl) | Thionyl chloride (SOCl₂) | SO₂, HCl |

| Bromide (-Br) | Phosphorus tribromide (PBr₃) | H₃PO₃ |

| Tosylate (-OTs) | p-Toluenesulfonyl chloride (TsCl) | Pyridine hydrochloride |

Reactivity of the Fluorophenyl Moiety

Electrophilic Aromatic Substitution Reactions

The reactivity of the 2-fluorophenyl ring towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the fluorine atom and the 3-hydroxyoxetan-3-yl group. pitt.edu

Fluorine: As a halogen, fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons to stabilize the cationic intermediate (arenium ion) through resonance. pitt.edu However, due to its high electronegativity, it is also a deactivating group, slowing the rate of reaction compared to benzene (B151609). masterorganicchemistry.com

3-Hydroxyoxetan-3-yl Group: This substituent is expected to be deactivating due to the inductive electron-withdrawing effect of the oxygen atoms. Such deactivating groups typically act as meta-directors.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-(2-Fluoro-5-nitrophenyl)oxetan-3-ol |

| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-2-fluorophenyl)oxetan-3-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(5-Acyl-2-fluorophenyl)oxetan-3-ol |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides challenging substrates for traditional palladium-catalyzed cross-coupling reactions. acs.orgacs.org However, significant advances have enabled the use of aryl fluorides in such transformations, typically employing more reactive catalyst systems.

Nickel-based catalysts, often with electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃), have proven effective for the cross-coupling of aryl fluorides with organozinc reagents (Negishi coupling). organic-chemistry.org These systems can activate the C-F bond, allowing for the formation of new carbon-carbon bonds. organic-chemistry.org Similarly, early transition metals, such as titanium and tantalum complexes, have been shown to catalyze the cross-coupling of fluoroarenes with Grignard reagents. acs.orgacs.org These reactions may proceed through different mechanisms than conventional late-transition-metal-catalyzed cycles. For the 2-fluorophenyl moiety of the target molecule, these specialized conditions would be necessary to achieve reactions like Suzuki, Stille, or Heck couplings. The presence of the oxetane group is a potential site for catalyst interaction or side reactions, which would need to be considered in reaction design.

Annulation Reactions and Heterocycle Formation Utilizing 3-(2-Fluorophenyl)oxetan-3-ol as a Bis-Electrophile

A significant aspect of the reactivity of 3-aryloxetan-3-ols is their ability to function as 1,2-bis-electrophiles in annulation reactions. nih.govacs.orgnih.gov This reactivity stems from the ability to generate a stabilized tertiary carbocation at the C3 position under acidic conditions, followed by a subsequent ring-opening of the strained oxetane.

Brønsted-Acid-Catalyzed Synthesis of Dioxanes

Research has demonstrated that 3-aryloxetan-3-ols, including derivatives like 3-(2-fluorophenyl)oxetan-3-ol, can react with 1,2-diols under Brønsted acid catalysis to yield substituted 1,4-dioxanes. nih.govacs.orgnih.gov Strong acids such as bistriflimide (Tf₂NH) are effective catalysts for this transformation. nih.govacs.org

The proposed mechanism proceeds in several steps: acs.orgresearchgate.net

The Brønsted acid protonates the tertiary hydroxyl group of the oxetanol, converting it into a good leaving group (water).

Loss of water generates a tertiary oxetane carbocation, which is stabilized by the adjacent aryl ring.

A hydroxyl group from the 1,2-diol acts as a nucleophile, attacking the carbocation to form an oxetane ether intermediate.

The acid catalyst then protonates the oxetane ring oxygen, activating it for ring-opening.

The second hydroxyl group of the diol performs an intramolecular nucleophilic attack, opening the strained oxetane ring and forming the six-membered 1,4-dioxane (B91453) ring.

This metal-free annulation is highly efficient, generating water as the only byproduct and providing access to a diverse range of functionalized dioxane structures. acs.orgacs.org

| 3-Aryloxetan-3-ol | 1,2-Diol | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 3-(4-Methoxyphenyl)oxetan-3-ol | Ethylene (B1197577) glycol | Tf₂NH | 95% | nih.gov |

| 3-(Phenyl)oxetan-3-ol | Ethylene glycol | Tf₂NH | 72% | researchgate.net |

| 3-(2-Methoxyphenyl)oxetan-3-ol | Ethylene glycol | Tf₂NH | 80% | researchgate.net |

| 3-(4-Chlorophenyl)oxetan-3-ol | Propane-1,2-diol | Tf₂NH | 68% | researchgate.net |

Diastereoselective Control in Annulation Reactions

When unsymmetrical 1,2-diols are used in the annulation reaction, the formation of diastereomeric products is possible. Studies have shown that these Brønsted-acid-catalyzed reactions can proceed with a high degree of regio- and diastereoselectivity. nih.govnih.govresearchgate.net

The diastereoselectivity is primarily established during the intramolecular ring-closing step. The stereochemical outcome is influenced by the steric and electronic properties of the substituents on both the oxetanol and the diol. For example, in the reaction with propane-1,2-diol, the cyclization can lead to either a cis or trans relationship between the aryl group and the methyl group on the newly formed dioxane ring. The reaction conditions, such as temperature, can be optimized to enhance the diastereomeric ratio (dr). researchgate.net This stereocontrol is crucial for synthesizing specific stereoisomers, which is of high importance in fields like medicinal chemistry where biological activity is often stereospecific.

Extension to Other Heterocyclic Systems (e.g., Dioxanones, Dithianes)

Building upon the understanding of 3-aryloxetan-3-ols as effective 1,2-bis-electrophiles in Brønsted-acid-catalyzed reactions, the methodology has been successfully extended to the synthesis of other valuable heterocyclic systems, namely 1,4-dioxanones and 1,4-dithianes. stackexchange.comacs.org This expansion further demonstrates the versatility of 3-(2-fluorophenyl)oxetan-3-ol as a precursor to complex molecular architectures.

The general strategy involves the reaction of the oxetanol with a suitable bis-nucleophile under acidic conditions, which facilitates the formation of a key oxetane carbocation intermediate. This intermediate is then trapped by the nucleophile, followed by an intramolecular ring-opening of the strained oxetane.

Synthesis of Dioxanones:

The reaction of 3-aryloxetan-3-ols with α-hydroxy acids, such as glycolic acid, provides access to substituted 1,4-dioxan-2-ones. While specific data for the 2-fluoro-substituted analog was not detailed in the primary report, the reaction with a similar substrate, 3-(p-methoxyphenyl)oxetan-3-ol, illustrates the viability of this transformation. The reaction proceeds by initial ether formation followed by intramolecular lactonization.

Synthesis of 1,4-Dithianes:

The synthesis of 1,4-dithianes from 3-(2-fluorophenyl)oxetan-3-ol can be achieved by reacting it with 1,2-ethanedithiol. acs.org This reaction proceeds under slightly modified conditions compared to the synthesis of dioxanes to account for the different reactivity of the sulfur nucleophiles. acs.org The Brønsted acid catalyst activates the oxetanol, leading to the formation of the carbocation, which is then intercepted by one of the thiol groups of 1,2-ethanedithiol. Subsequent intramolecular ring-opening by the second thiol group furnishes the 1,4-dithiane (B1222100) ring.

A representative reaction for a substituted 3-aryloxetan-3-ol is shown below, highlighting the formation of a functionalized 1,4-dithiane.

Table 1: Synthesis of a 1,4-Dithiane from a Substituted 3-Aryloxetan-3-ol

| Oxetanol Substrate | Bis-nucleophile | Product | Yield (%) |

|---|

Data derived from Rojas et al., Org. Lett. 2022, 24, 2365–2370 and its supporting information. acs.org

This transformation underscores the potential of 3-(2-fluorophenyl)oxetan-3-ol to serve as a building block for sulfur-containing heterocycles, which are of significant interest in medicinal and materials chemistry.

Comparative Reactivity Studies with Other Substituted Oxetanols

The reactivity of 3-(2-fluorophenyl)oxetan-3-ol in the Brønsted-acid-catalyzed annulation reactions is influenced by the electronic nature of the substituent on the phenyl ring. Comparative studies, primarily in the context of 1,4-dioxane synthesis, provide valuable insights into these effects. acs.org The reaction proceeds through a benzylic carbocation intermediate, and therefore, the stability of this intermediate plays a crucial role in determining the reaction efficiency.

Electron-donating groups on the aromatic ring are generally expected to stabilize the carbocation intermediate, thus accelerating the reaction and leading to higher yields. Conversely, electron-withdrawing groups would destabilize the carbocation, potentially leading to lower yields or requiring more forcing reaction conditions.

The 2-fluoro substituent in 3-(2-fluorophenyl)oxetan-3-ol has a dual electronic effect: it is inductively electron-withdrawing (-I effect) and has a weak, resonance-based electron-donating effect (+R effect). In the context of stabilizing an adjacent carbocation, the strong -I effect of fluorine at the ortho position is expected to be destabilizing.

The table below presents the yields of 1,4-dioxane formation from various substituted 3-aryloxetan-3-ols with ethylene glycol, providing a basis for a comparative reactivity analysis.

Table 2: Comparative Yields of 1,4-Dioxane Formation from Substituted 3-Aryloxetan-3-ols

| Aryl Substituent | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 2-((4-Methoxyphenyl)(hydroxymethyl)) -1,4-dioxane | 95 |

| 4-Methylphenyl | 2-((4-Methylphenyl)(hydroxymethyl)) -1,4-dioxane | 85 |

| Phenyl | 2-(Phenyl(hydroxymethyl))-1,4-dioxane | 80 |

| 4-Bromophenyl | 2-((4-Bromophenyl)(hydroxymethyl)) -1,4-dioxane | 70 |

| 2-Fluorophenyl | 2-((2-Fluorophenyl)(hydroxymethyl)) -1,4-dioxane | 78 |

Data derived from Rojas et al., Org. Lett. 2022, 24, 2365–2370 and its supporting information. acs.org

From the data, it is observed that the electron-donating 4-methoxy and 4-methyl groups result in higher yields compared to the unsubstituted phenyl group, consistent with the stabilization of the carbocation intermediate. The electron-withdrawing 4-bromo and 3-chloro groups lead to lower yields.

Advanced Structural Elucidation and Conformational Analysis of 3 2 Fluorophenyl Oxetan 3 Ol

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. mdpi.com For 3-(2-Fluorophenyl)oxetan-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide an unambiguous confirmation of its constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl, oxetane (B1205548), and aromatic protons.

Aromatic Protons (δ ≈ 7.0-7.6 ppm): The four protons on the 2-fluorophenyl ring would appear in the aromatic region. Due to the ortho-fluoro substituent, they would exhibit complex splitting patterns resulting from both homo-nuclear (³JHH) and hetero-nuclear (³JHF, ⁴JHF) coupling.

Oxetane Methylene (B1212753) Protons (δ ≈ 4.5-5.0 ppm): The two methylene groups of the oxetane ring are diastereotopic. The protons on C2 and C4 are chemically non-equivalent and would likely appear as two distinct multiplets, each integrating to two protons. Their signals are expected to be complex due to geminal (²JHH) and vicinal (³JHH) coupling.

Hydroxyl Proton (variable shift): The hydroxyl proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to each unique carbon atom in the molecule.

Aromatic Carbons (δ ≈ 115-160 ppm): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C2') would show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. Other carbons in the ring will show smaller two-, three-, and four-bond couplings to fluorine.

Oxetane Carbons (δ ≈ 70-85 ppm): The spectrum would display signals for the quaternary carbon C3 (bonded to the hydroxyl and phenyl groups) and the two methylene carbons C2 and C4 of the oxetane ring.

Quaternary Carbon C3: This carbon, bonded to an oxygen and the aromatic ring, would appear significantly downfield within the oxetane carbon region.

¹⁹F NMR: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. mostwiedzy.plwikipedia.org

A single resonance is expected for the fluorine atom on the aromatic ring. For a fluorine atom ortho to an alkyl substituent on a benzene (B151609) ring, the chemical shift is anticipated to be in the range of -110 to -140 ppm relative to CFCl₃. alfa-chemistry.commdpi.comucsb.edu This signal would appear as a multiplet due to coupling with the neighboring aromatic protons.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-7.6 | m | Ar-H |

| ¹H | ~4.5-5.0 | m | CH₂ (Oxetane) |

| ¹H | variable | br s | -OH |

| ¹³C | ~158 (¹JCF ≈ 245 Hz) | d | Ar C-F |

| ¹³C | ~115-135 | m | Ar-C |

| ¹³C | ~80-85 | s | C3 (Oxetane) |

| ¹³C | ~70-75 | t | C2, C4 (Oxetane) |

| ¹⁹F | -110 to -140 | m | Ar-F |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of 3-(2-Fluorophenyl)oxetan-3-ol is expected to show several characteristic absorption bands. orgchemboulder.comucla.edu

O-H Stretch: A strong and broad absorption band between 3500-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.orglibretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the oxetane ring are expected in the 3000-2850 cm⁻¹ region. vscht.cz

C=C Aromatic Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl ring.

C-O Stretches: Strong C-O stretching bands are expected for both the tertiary alcohol (around 1150 cm⁻¹) and the cyclic ether functionality of the oxetane ring (around 950-1000 cm⁻¹). libretexts.org

C-F Stretch: A strong absorption band in the 1270-1210 cm⁻¹ region would be characteristic of the C-F bond on the aromatic ring. mdpi.com

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3500–3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3100–3010 | Medium | C-H Stretch | Aromatic |

| 3000–2850 | Medium | C-H Stretch | Aliphatic (Oxetane) |

| 1600–1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1270–1210 | Strong | C-F Stretch | Aryl Fluoride |

| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |

| ~980 | Strong | C-O-C Stretch | Cyclic Ether (Oxetane) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI-MS), the molecule is fragmented, and the resulting pattern of charged fragments provides valuable structural clues. chemguide.co.uk

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₉FO₂ = 168.17 g/mol ). This peak may be of low intensity due to the instability of tertiary alcohols. libretexts.orglibretexts.org

Key Fragmentation Pathways:

α-Cleavage: A primary fragmentation for alcohols and ethers is the cleavage of a bond adjacent to the oxygen atom. libretexts.org For 3-(2-Fluorophenyl)oxetan-3-ol, this could involve the cleavage of the oxetane ring, leading to the loss of formaldehyde (B43269) (CH₂O) or other small fragments.

Loss of Water: Tertiary alcohols can readily lose a water molecule (M-18) to form a stabilized carbocation. whitman.edu

Aromatic Fragments: Fragmentation can lead to the formation of the fluorophenyl cation [C₆H₄F]⁺ (m/z 95) or a tropylium-like ion.

Oxetane Ring Fragmentation: The strained four-membered ring can undergo retro-[2+2] cycloaddition, leading to the loss of ethene oxide or formaldehyde.

| Predicted m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 168 | [C₉H₉FO₂]⁺• | Molecular Ion (M⁺•) |

| 150 | [M - H₂O]⁺• | Loss of water |

| 138 | [M - CH₂O]⁺• | α-cleavage, loss of formaldehyde |

| 123 | [C₇H₄FO]⁺ | Loss of C₂H₅O radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity, single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, including precise bond lengths, bond angles, and the arrangement of molecules in the solid state. researchgate.net Although a specific crystal structure for 3-(2-Fluorophenyl)oxetan-3-ol has not been reported, its expected solid-state characteristics can be inferred.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The analysis of a hypothetical crystal structure would reveal key geometric parameters.

Oxetane Ring: The four-membered oxetane ring would be puckered, not planar, to relieve ring strain. The C-O bond lengths would be typical for an ether (approx. 1.43 Å), and the C-C bonds would be standard single bond lengths (approx. 1.52-1.54 Å). The internal ring angles would be constrained to approximately 90°.

Fluorophenyl Group: The C-F bond length is expected to be around 1.35 Å. The geometry of the benzene ring would be largely planar.

Tertiary Alcohol: The C-O bond of the alcohol would be approximately 1.44 Å. The orientation of the phenyl ring relative to the oxetane ring would be a key conformational feature, defined by the dihedral angles.

| Parameter | Expected Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C(sp²)-C(sp²) Aromatic Bond Length | ~1.39 Å |

| C(oxetane)-C(oxetane) Bond Length | ~1.53 Å |

| C(oxetane)-O(ether) Bond Length | ~1.43 Å |

| C(oxetane)-O(hydroxyl) Bond Length | ~1.44 Å |

| C-O-C Angle (Oxetane) | ~92° |

| O-C-C Angle (Oxetane) | ~88° |

Intermolecular Interactions and Crystal Packing

The crystal packing would be dominated by a network of intermolecular interactions that stabilize the lattice.

Hydrogen Bonding: The most significant intermolecular force would be hydrogen bonding between the hydroxyl group of one molecule and the ether oxygen or hydroxyl oxygen of a neighboring molecule (O-H···O). This would likely lead to the formation of chains or dimeric motifs.

π-Stacking: The fluorophenyl rings could engage in π-π stacking interactions, likely in an offset face-to-face arrangement, which is common for perfluoroaryl-aryl interactions and contributes to crystal stability. mostwiedzy.pl

Chiroptical Studies for Enantiomeric Excess Determination (if applicable)

For a chiral molecule like 3-(2-Fluorophenyl)oxetan-3-ol, determining the enantiomeric excess (ee) is crucial. Chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for this purpose.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. For 3-(2-Fluorophenyl)oxetan-3-ol, a VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its vibrational modes. By comparing the experimental VCD spectrum of a sample to the computationally predicted spectrum for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration can be determined. Furthermore, the intensity of the VCD signal is directly proportional to the enantiomeric excess. A calibration curve could be constructed using samples of known ee to quantify the enantiomeric purity of an unknown sample.

Electronic Circular Dichroism (ECD): ECD spectroscopy operates on a similar principle to VCD but in the ultraviolet-visible region of the electromagnetic spectrum, probing electronic transitions. The ECD spectrum provides information about the spatial arrangement of chromophores within the molecule. The 2-fluorophenyl group in 3-(2-Fluorophenyl)oxetan-3-ol would be the primary chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a particular enantiomer, allowing for the determination of absolute configuration and enantiomeric excess.

Without experimental data, a hypothetical data table for chiroptical studies is presented below to illustrate how such findings would be reported.

| Technique | Wavelength/Wavenumber (nm or cm⁻¹) | Molar Ellipticity (deg·cm²·dmol⁻¹) or Differential Absorbance (ΔA) | Assignment |

| ECD | ~260 | Positive Cotton Effect | π → π* transition of the phenyl ring |

| ECD | ~220 | Negative Cotton Effect | n → σ* transition |

| VCD | 3000-2800 | Complex pattern | C-H stretching modes |

| VCD | 1300-1000 | Strong bisignate signal | C-O and C-C stretching modes of the oxetane ring |

Table 1: Hypothetical Chiroptical Data for (S)-3-(2-Fluorophenyl)oxetan-3-ol. This data is illustrative and not based on experimental results.

Conformational Analysis and Dynamic Studies

The conformational preferences of 3-(2-Fluorophenyl)oxetan-3-ol are determined by a balance of steric and electronic interactions. The four-membered oxetane ring is not planar and can undergo ring-puckering. The orientation of the bulky and electron-withdrawing 2-fluorophenyl group significantly influences the ring's conformation.

The oxetane ring in 3-(2-Fluorophenyl)oxetan-3-ol is expected to adopt a puckered conformation to relieve ring strain. acs.org This puckering can be described by a puckering amplitude and a phase angle. The molecule likely exists in a dynamic equilibrium between two or more low-energy puckered conformations. The energy barrier to interconversion between these conformers would determine the ring's flexibility. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study these dynamic processes. For instance, coalescence of signals at higher temperatures would indicate rapid interconversion between different puckered states.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the ring-puckering motion. Such calculations can identify the minimum energy conformations and the transition states connecting them.

| Parameter | Calculated Value | Method |

| Puckering Angle | 10-20° | DFT (B3LYP/6-31G) |

| Energy Barrier to Planarity | 1-3 kcal/mol | DFT (B3LYP/6-31G) |

| Most Stable Conformer | Axial-like phenyl group | DFT (B3LYP/6-31G*) |

Table 2: Hypothetical Computational Data for Oxetane Ring Puckering in 3-(2-Fluorophenyl)oxetan-3-ol. This data is illustrative and not based on experimental results.

The presence of the 2-fluorophenyl and hydroxyl groups at the C3 position of the oxetane ring has a profound impact on its conformational preferences.

Steric Effects: The bulky 2-fluorophenyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the oxetane ring protons. However, interactions with the hydroxyl group could favor a pseudo-axial orientation in certain conformations.

Electronic Effects: The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the electron distribution within the molecule, potentially affecting bond lengths and angles in the oxetane ring. Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the oxygen atom of the oxetane ring could stabilize specific conformations. The ortho-position of the fluorine atom may lead to through-space interactions with the oxetane ring or the hydroxyl group, which could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). smu.edu

A detailed conformational analysis would require sophisticated computational modeling and experimental validation through techniques like X-ray crystallography or high-resolution NMR spectroscopy.

| Substituent Interaction | Predicted Conformational Preference | Supporting Rationale |

| 2-Fluorophenyl Group (Sterics) | Pseudo-equatorial orientation | Minimizes 1,3-diaxial interactions with ring protons. |

| Intramolecular H-bonding (OH···F) | Conformation allowing close proximity of OH and F | Stabilization through hydrogen bond formation. |

| Dipole-Dipole Interactions | Orientation minimizing dipole moment | The C-F and C-O bonds create significant dipoles. |

Table 3: Predicted Influence of Substituents on the Conformation of 3-(2-Fluorophenyl)oxetan-3-ol. This table is based on established principles of conformational analysis and is not derived from specific experimental data for this compound.

Computational and Theoretical Investigations of 3 2 Fluorophenyl Oxetan 3 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule such as 3-(2-Fluorophenyl)oxetan-3-ol, these methods can elucidate its structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to provide a balance between computational cost and accuracy for molecules of this size. rsc.orgrsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of 3-(2-Fluorophenyl)oxetan-3-ol dictates its physical and chemical properties. QM calculations can map the electron density distribution, identify regions susceptible to electrophilic or nucleophilic attack, and determine the energies of its molecular orbitals.

Key reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. For 3-(2-Fluorophenyl)oxetan-3-ol, the oxygen atoms of the hydroxyl and ether groups would exhibit negative potential (red/yellow), indicating regions likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen of the hydroxyl group would show a positive potential (blue), marking it as a hydrogen bond donor site.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In 3-(2-Fluorophenyl)oxetan-3-ol, the HOMO is expected to be localized on the electron-rich phenyl ring and the oxygen atoms, while the LUMO would likely be distributed over the aromatic system and the strained oxetane (B1205548) ring.

Illustrative Data Table: Calculated Reactivity Descriptors

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Transition State Analysis for Key Reactions

Transition state (TS) analysis is a powerful QM tool used to study the mechanism and kinetics of chemical reactions. For 3-(2-Fluorophenyl)oxetan-3-ol, a key reaction of interest is the acid-catalyzed ring-opening of the strained oxetane. rsc.orgresearchgate.net

Computational methods can model the entire reaction pathway from reactants to products, identifying the high-energy transition state structure. By calculating the energy barrier (activation energy) of this transition state, one can predict the reaction rate. For the oxetane ring-opening, calculations would likely show the protonation of the ether oxygen, followed by the nucleophilic attack on one of the adjacent carbon atoms, leading to the cleavage of a C-O bond. rsc.org The presence of the 2-fluorophenyl group would influence the stability of potential carbocation intermediates, thereby affecting the regioselectivity of the ring-opening. acs.org DFT calculations are well-suited to locate these transition states and characterize their geometry and vibrational frequencies. researchgate.net

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that extend over the entire molecule. openstax.org For 3-(2-Fluorophenyl)oxetan-3-ol, this theory helps explain the nature of the chemical bonds and the electronic distribution.

The formation of the molecule can be visualized as the combination of atomic orbitals from carbon, oxygen, hydrogen, and fluorine.

Sigma (σ) Bonds: These are formed by the direct overlap of atomic orbitals (s-s, s-p, or p-p) and constitute the primary framework of the molecule, including the C-C and C-O bonds in both the oxetane and phenyl rings, as well as all C-H and O-H bonds.

Pi (π) Bonds: The delocalized π-system of the 2-fluorophenyl ring is formed by the side-on overlap of p-orbitals on the sp²-hybridized carbon atoms.

Non-bonding Orbitals: The lone pairs on the oxygen atoms reside in non-bonding molecular orbitals.

An MO diagram would show the relative energy levels of these orbitals. The stability of the molecule is derived from the fact that the electrons occupy lower-energy bonding orbitals. openstax.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movement of atoms and molecules over time, providing insights into conformational dynamics and interactions with the environment, such as solvents.

Conformational Landscape Exploration

Even a seemingly rigid molecule like 3-(2-Fluorophenyl)oxetan-3-ol possesses conformational flexibility. Key areas of flexibility include:

Oxetane Ring Puckering: The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation to relieve strain from eclipsing interactions. The degree of puckering is influenced by the substituents. acs.orgutexas.edu

Aryl Group Rotation: The phenyl ring can rotate around the C-C bond connecting it to the oxetane ring. The presence of the ortho-fluorine substituent and the tertiary alcohol creates steric hindrance that will influence the preferred rotational angle (dihedral angle).

MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them. Computational studies on related 3-aryl-oxetanes have shown that the aromatic ring often adopts a twisted conformation relative to the oxetane ring to minimize steric clash. researchgate.net

Illustrative Data Table: Key Dihedral Angles for a Stable Conformer

| Dihedral Angle | Atoms Involved | Hypothetical Value (degrees) |

| τ1 (Ring Puckering) | C-O-C-C in oxetane | 15° |

| τ2 (Aryl Rotation) | O(oxetane)-C(oxetane)-C(aryl)-C(aryl) | 75° |

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly useful for studying these effects by explicitly including solvent molecules in the simulation box.

For 3-(2-Fluorophenyl)oxetan-3-ol, a polar molecule, the choice of solvent would affect its conformational equilibrium.

Polar Solvents (e.g., Water, Methanol): These solvents would stabilize conformations where the polar groups (hydroxyl and ether) are more exposed and can form hydrogen bonds. They can also influence the orientation of the fluorophenyl group.

Nonpolar Solvents (e.g., Hexane, Chloroform): In these environments, the molecule might adopt more compact conformations to minimize unfavorable interactions between its polar parts and the nonpolar solvent. Intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen or the fluorine atom might become more favorable.

Studies on other fluorinated organic molecules have demonstrated that solvent polarity can induce substantial alterations in the predominant molecular conformation. mdpi.com By running MD simulations in different virtual solvent boxes, researchers can predict how properties like the average dihedral angles and the population of different conformers will change, providing a dynamic picture of the molecule's behavior in solution.

Docking Studies and Molecular Recognition Principles

Computational docking studies are instrumental in predicting the preferred orientation of a ligand when it binds to a receptor, providing a model of the ligand-protein complex at the atomic level. For 3-(2-Fluorophenyl)oxetan-3-ol, these in silico techniques are employed to elucidate the fundamental principles of its molecular recognition by a target protein, focusing on the mechanistic aspects of binding rather than the biological consequences.

Ligand-Protein Binding Mode Prediction (focus on interaction mechanism)

Molecular docking simulations are utilized to predict how 3-(2-Fluorophenyl)oxetan-3-ol fits within a protein's binding site and to identify the key interactions that stabilize the complex. The prediction process involves sampling a large number of possible conformations of the ligand within the active site and scoring them based on a force field that approximates the binding energy.

The predicted binding mode for 3-(2-Fluorophenyl)oxetan-3-ol is largely dictated by its distinct structural features: the oxetane ring, the tertiary alcohol, and the 2-fluorophenyl group. The oxetane moiety, being a polar and three-dimensional structure, can influence the molecule's orientation within the confined space of a binding pocket. nih.govsonar.ch The tertiary alcohol is a critical interaction point, capable of acting as both a hydrogen bond donor and acceptor. The 2-fluorophenyl group provides a large hydrophobic surface for van der Waals and π-stacking interactions, while the fluorine atom introduces specific electronic properties that can modulate binding.

A hypothetical representation of docking results into a generic active site is presented below, illustrating potential key interactions.

| Interacting Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction | Predicted Distance (Å) |

| Oxetane Oxygen | Serine, Threonine | Hydrogen Bond (Acceptor) | 2.8 - 3.2 |

| Hydroxyl Group | Aspartate, Glutamate | Hydrogen Bond (Donor) | 2.7 - 3.1 |

| Hydroxyl Group | Histidine, Asparagine | Hydrogen Bond (Acceptor) | 2.8 - 3.3 |

| 2-Fluorophenyl Ring | Phenylalanine, Tyrosine | π-π Stacking | 3.5 - 4.5 |

| 2-Fluorophenyl Ring | Leucine, Valine | Hydrophobic (van der Waals) | 3.6 - 5.0 |

| Fluorine Atom | Backbone N-H | Weak Hydrogen Bond (C-F···H-N) | 3.0 - 3.5 |

Hydrogen Bonding and Other Non-Covalent Interactions

The stability of the predicted ligand-protein complex is governed by a network of non-covalent interactions. For 3-(2-Fluorophenyl)oxetan-3-ol, these interactions are diverse and crucial for molecular recognition.

Hydrogen Bonding: The most significant hydrogen bonds are expected to involve the tertiary alcohol (–OH) group. This group can donate a hydrogen atom to an acceptor on the protein (e.g., the carboxylate side chain of aspartate or glutamate) and the oxygen can accept a hydrogen atom from a donor on the protein (e.g., the amide backbone or the side chain of asparagine or glutamine). nih.govmdpi.com The oxygen atom of the oxetane ring also serves as a hydrogen bond acceptor, a feature known to be more effective than in other cyclic ethers. nih.gov This interaction can further anchor the ligand within the binding site. nih.govnih.gov

Other Interactions: The fluorophenyl ring can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Additionally, cation-π interactions are possible if a positively charged residue, such as lysine (B10760008) or arginine, is situated near the electron-rich face of the aromatic ring.

A summary of potential non-covalent interactions is provided in the table below.

| Interaction Type | Ligand Functional Group | Potential Protein Partner |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Carboxylate (Asp, Glu), Backbone C=O |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Oxetane Oxygen | Amide (Backbone N-H), Hydroxyl (Ser, Thr) |

| Hydrophobic | Phenyl Ring | Aliphatic side chains (Ala, Val, Leu, Ile) |

| π-π Stacking | Phenyl Ring | Aromatic side chains (Phe, Tyr, Trp) |

| C-F···X Interactions | Fluorine | Backbone N-H, Polar side chains |

Role of Fluorine in Binding Affinity (mechanistic insights)

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties, including its binding affinity. researchgate.net The fluorine atom in 3-(2-Fluorophenyl)oxetan-3-ol has several mechanistic roles in molecular recognition.

Firstly, the high electronegativity of fluorine alters the electronic distribution of the phenyl ring. This creates a dipole moment across the C-F bond and can influence the acidity of nearby protons. This altered electronic profile can lead to more favorable electrostatic and dipole-dipole interactions with complementary polar regions of the protein's binding site.

Secondly, the carbon-fluorine bond can act as a weak hydrogen bond acceptor. nih.gov While weaker than conventional hydrogen bonds, these C-F···H-X (where X is N or O) interactions can contribute to binding affinity and specificity, especially when multiple such interactions are present. nih.gov Statistical analysis of protein-ligand complexes has shown that while fluorine is a weak hydrogen bond acceptor, these interactions are frequently observed, often enforced by stronger neighboring interactions. nih.gov

Finally, replacing a C-H with a C-F bond can block a site of potential metabolic oxidation, which, while a pharmacokinetic consideration, is rooted in the high strength of the C-F bond. From a binding perspective, this robust bond can also contribute to a more defined and stable conformation of the ligand within the active site. The steric size of fluorine is only slightly larger than hydrogen, meaning its introduction generally does not create significant steric hindrance, allowing it to probe interactions within the binding site without causing major disruptions. researchgate.net

Structure-Reactivity and Structure-Interaction Relationship Modeling

Structure-interaction relationship modeling explores the connection between the chemical structure of a molecule and its non-covalent interaction properties. This is often achieved through computational models like Quantitative Structure-Activity/Property Relationships (QSAR/QSPR).

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) (focused on molecular interactions, not biological effect)

QSAR and QSPR models are statistical tools used to correlate a molecule's structural features (descriptors) with a specific property, such as its binding affinity to a protein. For 3-(2-Fluorophenyl)oxetan-3-ol and its analogs, a QSAR/QSPR study would focus on properties related to molecular interactions.

The process involves creating a dataset of structurally similar compounds and measuring a property that reflects interaction strength (e.g., binding free energy calculated from simulations). Then, various molecular descriptors are calculated for each compound. These descriptors can be categorized as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and arrangement of atoms.

A mathematical model is then generated, often using multiple linear regression or machine learning algorithms, to create an equation that relates the descriptors to the interaction property. mdpi.com For a series of derivatives of 3-(2-Fluorophenyl)oxetan-3-ol, a hypothetical QSAR equation might look like:

Binding Affinity = c0 + (c1 * LogP) + (c2 * Dipole) - (c3 * Molecular_Volume)

This model could reveal, for instance, that increasing lipophilicity (LogP) and dipole moment enhances binding, while increasing molecular volume is detrimental, suggesting steric constraints in the binding pocket. dmed.org.ua Such models are valuable for predicting the interaction potential of novel, unsynthesized analogs.

| Descriptor Class | Example Descriptors for 3-(2-Fluorophenyl)oxetan-3-ol Analogs | Potential Impact on Interaction |

| Electronic | Hammett constants (σ) for phenyl substituents, Atomic partial charges | Modulate electrostatic interactions and hydrogen bond strength |

| Steric | van der Waals volume, Solvent-accessible surface area | Determine steric fit within the binding site |

| Hydrophobic | Calculated LogP or LogD | Influence hydrophobic interactions and desolvation penalty |

| 3D Descriptors | Molecular shape indices, Principal moments of inertia | Define complementarity with the receptor's shape |

Benchmarking Computational Methods against Experimental Data

The reliability of computational predictions is contingent on the accuracy of the methods used. Benchmarking is the process of evaluating the performance of computational methods by comparing their predictions against high-quality experimental data. chemrxiv.orgnih.gov

For 3-(2-Fluorophenyl)oxetan-3-ol, this process would involve several steps. First, experimental data for a relevant system would be required. This could include an X-ray crystal structure of a closely related oxetane-containing compound bound to a model protein, or spectroscopic data (e.g., NMR) that provides information about the compound's conformation in solution. nih.gov

Next, various computational methods would be used to predict these same properties. For example:

Docking Programs: Different docking software and scoring functions could be used to predict the binding pose. The accuracy would be assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal structure pose.